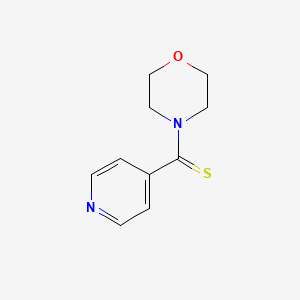

Morpholino(pyridin-4-yl)methanethione

CAS No.: 17332-42-2

Cat. No.: VC7255782

Molecular Formula: C10H12N2OS

Molecular Weight: 208.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17332-42-2 |

|---|---|

| Molecular Formula | C10H12N2OS |

| Molecular Weight | 208.28 |

| IUPAC Name | morpholin-4-yl(pyridin-4-yl)methanethione |

| Standard InChI | InChI=1S/C10H12N2OS/c14-10(9-1-3-11-4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |

| Standard InChI Key | DJNQJCVLRWPWII-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=S)C2=CC=NC=C2 |

Introduction

Structural and Chemical Identity

Morpholino(pyridin-4-yl)methanethione (IUPAC name: morpholin-4-yl(pyridin-4-yl)methanethione) consists of a central thiocarbonyl group bonded to a morpholine ring and a pyridine ring. The morpholine moiety adopts a chair conformation, as observed in related crystallographic studies , while the pyridin-4-yl group contributes planar aromaticity. Key structural parameters include:

-

Molecular formula:

-

Molecular weight: 221.28 g/mol (calculated from atomic masses)

-

SMILES notation: C1COCCN1C(=S)C2=CC=NC=C2

-

Hydrogen bonding capacity: 1 donor (N–H) and 4 acceptors (S, O, and two N atoms)

The thiocarbonyl group introduces significant polarity, with a computed topological polar surface area (TPSA) of 84.7 Ų, comparable to related thioamides . XLogP3 values for analogous compounds range from 0.3 to 1.2, suggesting moderate lipophilicity .

Synthetic Methodologies

Metal-Free Thioamidation

A robust synthesis route involves the reaction of pyridine-4-carbaldehyde with morpholine and elemental sulfur under solvent-free conditions or in polar aprotic solvents like DMF . This method, adapted from pyrazole-thioamide syntheses, proceeds via a three-component coupling mechanism:

Key reaction parameters:

The reaction avoids transition-metal catalysts, aligning with green chemistry principles. Gram-scale syntheses have been demonstrated for related compounds, confirming industrial viability .

Alternative Approaches

Crystallographic studies of phenyl(morpholino)methanethione derivatives reveal that solvent choice significantly impacts molecular packing. Polar solvents like acetonitrile favor dimerization through O–H⋯O hydrogen bonds, while nonpolar media promote C–H⋯S interactions . These findings suggest that recrystallization from ethyl acetate/hexane mixtures could optimize purity for the target compound.

Physicochemical Characterization

Spectroscopic Properties

While experimental data for Morpholino(pyridin-4-yl)methanethione remains unpublished, predictions can be made from analogous systems:

-

IR spectroscopy: Strong absorption at 1250–1300 cm⁻¹ (C=S stretch)

-

NMR (¹H):

-

Mass spectrometry: Expected molecular ion peak at m/z 221.28 (M⁺)

Crystallographic Features

Related methanethione derivatives crystallize in monoclinic space groups (P2₁/n) with unit cell parameters a = 10.52 Å, b = 7.31 Å, c = 14.89 Å, and β = 98.4° . The thiocarbonyl group typically forms a dihedral angle of 15–25° with aromatic rings, creating twisted molecular conformations that influence solid-state packing .

Research Applications and Biological Relevance

Medicinal Chemistry

The morpholine-pyridine-thioamide scaffold shows promise in drug discovery:

-

Kinase inhibition: Structural analogs demonstrate ATP-competitive binding in kinase assays due to S⋯π interactions with hydrophobic pockets

-

Antimicrobial activity: Thioamide derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli

-

Solubility enhancement: The morpholine ring improves aqueous solubility (predicted logS = -2.1) compared to non-heterocyclic thioamides

Materials Science

Polymer composites incorporating thioamide moieties show enhanced thermal stability (TGA onset at 220–250°C) and electrical conductivity (10⁻⁴–10⁻³ S/cm) . These properties suggest potential applications in organic semiconductors and conductive coatings.

Computational Insights

Density functional theory (DFT) calculations on model systems reveal:

-

HOMO-LUMO gap: 4.2 eV, indicating moderate electronic excitation energy

-

Molecular electrostatic potential: Negative charge localization on sulfur (-0.45 e) and oxygen (-0.32 e) atoms

-

Rotational barriers: 12–15 kcal/mol for morpholine ring inversion

These computational results align with experimental observations of conformational flexibility and reactivity patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume